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molecular formula C11H14N4O B8728557 3-((2-Ethyl-1H-imidazol-1-yl)methyl)-5-methoxypyridazine

3-((2-Ethyl-1H-imidazol-1-yl)methyl)-5-methoxypyridazine

Cat. No. B8728557
M. Wt: 218.26 g/mol
InChI Key: MKFMKRLPMVLZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07005432B2

Procedure details

The title compound, MS: m/e=219.3 (M+H+), was prepared from (5-methoxy-pyridazin-3-yl)-methanol and 2-ethylimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9]O)[N:6]=[N:7][CH:8]=1.[CH2:11]([C:13]1[NH:14][CH:15]=[CH:16][N:17]=1)[CH3:12]>>[CH2:11]([C:13]1[N:14]([CH2:9][C:5]2[N:6]=[N:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:15]=[CH:16][N:17]=1)[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N=NC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C=CN1)CC=1N=NC=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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